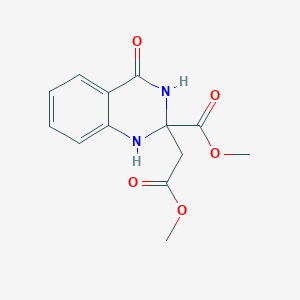
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as QMME and has been the subject of extensive research in recent years.
Wissenschaftliche Forschungsanwendungen
QMME has been the subject of extensive research due to its potential therapeutic applications. One of the most promising applications of QMME is in the treatment of cancer. Studies have shown that QMME has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, QMME has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory diseases.
Wirkmechanismus
The mechanism of action of QMME is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. QMME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Additionally, QMME has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that QMME has several biochemical and physiological effects. QMME has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, QMME has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. QMME has also been shown to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of QMME is its potent anti-cancer properties. Additionally, QMME has been shown to have low toxicity, making it a potential treatment for various diseases. However, one of the limitations of QMME is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on QMME. One area of research is the development of more efficient synthesis methods for QMME. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential therapeutic applications. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of QMME in humans.
Conclusion:
In conclusion, QMME is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QMME has been shown to have potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential treatment for various diseases. However, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.
Synthesemethoden
The synthesis of QMME is a complex process that involves several steps. The most common method for synthesizing QMME involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-quinazolineacetic acid ethyl ester. This intermediate is then reacted with methyl chloroformate to form QMME. The overall yield of this process is approximately 60%.
Eigenschaften
CAS-Nummer |
17244-35-8 |
|---|---|
Produktname |
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester |
Molekularformel |
C13H14N2O5 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-1,3-dihydroquinazoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-19-10(16)7-13(12(18)20-2)14-9-6-4-3-5-8(9)11(17)15-13/h3-6,14H,7H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
KFMKYTKPAOXZSE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
Kanonische SMILES |
COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
Synonyme |
1,2,3,4-Tetrahydro-2-(methoxycarbonyl)-4-oxo-2-quinazolineacetic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



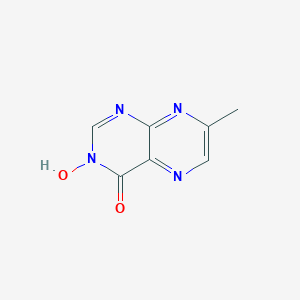
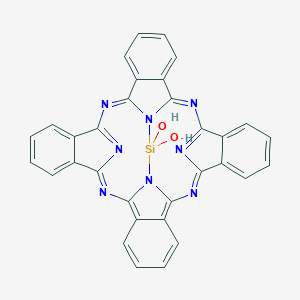
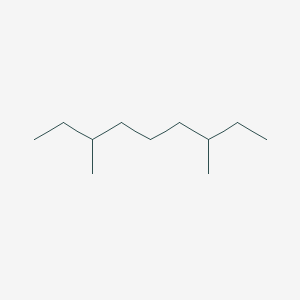
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
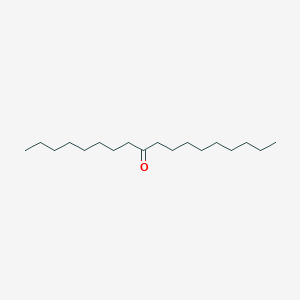
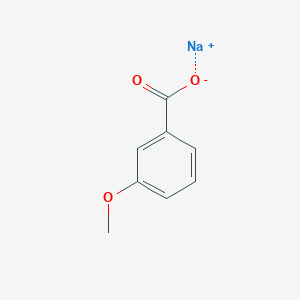
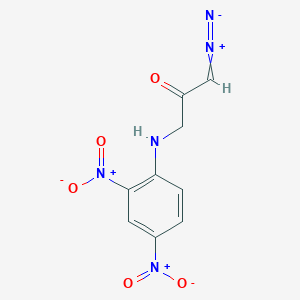
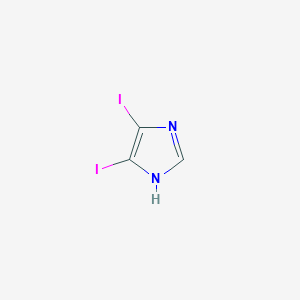
acetate](/img/structure/B103585.png)
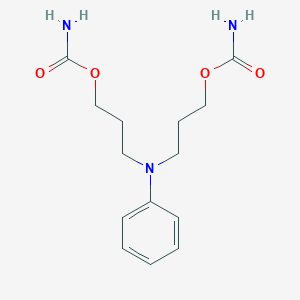
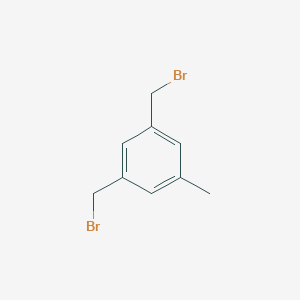
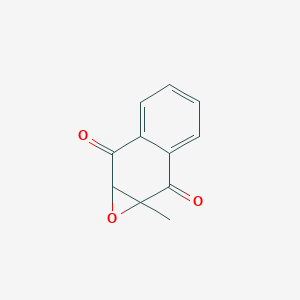
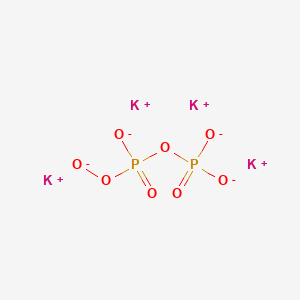
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)